chemical structure and physicochemical properties of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine
chemical structure and physicochemical properties of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine
An in-depth technical analysis and laboratory guide for the synthesis, characterization, and application of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.
Executive Summary
As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for novel therapeutics. N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (CAS RN: 337908-65-3) is a highly functionalized, privileged scaffold[1]. The 2-aminobenzoxazole core is ubiquitous in medicinal chemistry, utilized extensively in the development of kinase inhibitors, broad-spectrum antifungal agents, and advanced modulators of lipid signaling pathways[2]. This whitepaper deconstructs the structural dynamics, physicochemical profile, and a self-validating synthetic methodology for this critical compound.
Chemical Identity & Structural Dynamics
The molecular architecture of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is defined by a central benzoxazole ring system, functionalized strategically at two positions:
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SMILES String: [O-]c1ccc2c(c1)nc(o2)NC(C)(C)C
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Electronic Effects (5-Nitro Group): The nitro group at the 5-position acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic core via resonance and inductive effects, it significantly lowers the pKa of the exocyclic amine. This increases the molecule's capacity to act as a strong hydrogen bond donor in biological target binding.
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Steric Effects (2-tert-Butylamine Group): The bulky tert-butyl group introduces severe steric hindrance. In drug design, this bulk is intentionally leveraged to lock the molecule into a specific bioactive conformation, prevent rapid enzymatic degradation (improving metabolic half-life), and tightly occupy deep hydrophobic pockets within a target protein's active site.
Physicochemical Properties
To facilitate formulation and assay development, the quantitative physicochemical parameters of the compound are summarized below:
| Parameter | Value |
| IUPAC Name | N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine |
| CAS Registry Number | 337908-65-3 |
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| Topological Polar Surface Area (TPSA) | ~88.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Predicted LogP | 2.8 - 3.2 |
Pharmacological Relevance: The Spns2 Transporter Pathway
The 2-aminobenzoxazole scaffold has recently gained immense traction as a potent inhibitor of Spinster Homolog 2 (Spns2) , a transmembrane transporter responsible for the cellular export of Sphingosine-1-phosphate (S1P)[2].
Mechanistic Rationale: Traditional therapies for autoimmune diseases (like multiple sclerosis) utilize direct S1P receptor agonists, which often trigger off-target cardiac toxicity. By utilizing a 2-aminobenzoxazole derivative to inhibit the Spns2 transporter upstream, researchers can successfully prevent S1P from entering the lymphatic system. This induces a targeted, dose-dependent decrease in circulating lymphocytes (lymphopenia) without engaging the cardiac S1P receptors[2].
Fig 1: Spns2 transporter inhibition by 2-aminobenzoxazoles in the S1P signaling pathway.
Synthetic Methodology & Experimental Protocol
While direct C-H amination of benzoxazoles is possible, it typically requires expensive transition-metal catalysts and harsh oxidative conditions that are incompatible with the nitro group. In my experience, the most robust, scalable, and high-yielding route is the cyclodesulfurization of a thiourea intermediate [3].
Fig 2: Step-by-step synthetic workflow for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.
Phase 1: Thiourea Condensation
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 2-amino-4-nitrophenol in 30 mL of anhydrous ethanol.
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Reagent Addition: Add 11.0 mmol (1.1 eq) of tert-butyl isothiocyanate dropwise at room temperature.
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Reaction Execution: Elevate the temperature to 80 °C (reflux) and stir for 4–6 hours.
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Causality: The polar protic nature of ethanol stabilizes the transition state during the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isothiocyanate. The elevated temperature is strictly required to overcome the massive steric hindrance imposed by the tert-butyl group.
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In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the bright yellow 2-amino-4-nitrophenol spot confirms the formation of the thiourea intermediate, validating the progression to the next step.
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Isolation: Concentrate the mixture under reduced pressure to yield the crude thiourea.
Phase 2: EDCI-Mediated Cyclodesulfurization
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Activation: Dissolve the crude thiourea in 25 mL of anhydrous N,N-dimethylformamide (DMF).
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Desulfurization: Add 15.0 mmol (1.5 eq) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
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Causality: Traditional literature often cites Mercury(II) oxide (HgO) for this step; however, HgO generates highly toxic heavy-metal waste[3]. EDCI is a superior, environmentally benign alternative. It efficiently activates the thiocarbonyl sulfur, transforming the carbon into a hard electrophile. This drives an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, eliminating the sulfur moiety and closing the oxazole ring.
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Reaction Execution: Stir the mixture at 25 °C for 8–12 hours.
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Validation Check: Extract a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The presence of a dominant peak at m/z 236.1 ([M+H]⁺) and the total absence of the thiourea mass validate successful cyclization prior to workup.
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Workup & Purification: Quench the reaction in 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers heavily with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to Hexane:EtOAc 85:15).
Analytical Characterization Standards
To ensure the absolute trustworthiness of the synthesized batch, the final product must meet the following analytical signatures:
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¹H NMR (400 MHz, DMSO-d₆): A prominent, sharp singlet at ~1.45 ppm integrating for 9 protons confirms the intact tert-butyl group. The aromatic region will display an ABX spin system (e.g., a doublet at ~7.5 ppm, a doublet of doublets at ~8.0 ppm, and a fine doublet at ~8.1 ppm) characteristic of the 1,2,4-trisubstituted nitrobenzene core.
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF must yield an [M+H]⁺ peak at exactly 236.1030 (calculated for C₁₁H₁₄N₃O₃⁺).
References
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Hoffman Fine Chemicals. "337908-65-3 | N-tert-Butyl-5-nitrobenzo[d]oxazol-2-amine." Available at:1
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Chemikart. "929833-38-5 | A2B Chem - Chemikart." Available at:
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ACS Publications. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)." Journal of Medicinal Chemistry, 2023. Available at:2
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National Institutes of Health (NIH) / PMC. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." Available at: 3
